Iodoacetyl-LC-biotin

Beschreibung

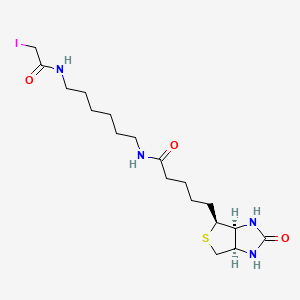

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine (CAS: 93285-75-7) is a bioconjugation reagent widely used in biomedical research. Its molecular formula is C₁₈H₃₁IN₄O₃S (MW: 510.44 g/mol), featuring three critical components:

- Biotin: A vitamin derivative with high affinity for streptavidin/avidin, enabling detection or purification in assays .

- Iodoacetyl group: A thiol-reactive moiety that selectively binds to cysteine residues in proteins, facilitating site-specific labeling .

- 1,6-Hexanediamine spacer: A six-carbon diamine chain enhancing solubility, stability, and spatial flexibility for optimal biotin-streptavidin interactions .

This compound is employed in drug delivery systems, biosensors, and molecular probes due to its dual functionality and biocompatibility .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDWMHPTVQBIP-ZQIUZPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918564 | |

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93285-75-7 | |

| Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Iodoacetyl-LC-Biotin wird synthetisiert, indem eine Iodoacetylgruppe an die Valerinsäureseitenkette von Biotin über einen 1,6-Diaminohexan-Spacer gekoppelt wird. Die Verbindung ist in Wasser nicht löslich und muss vor der Verwendung in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) gelöst werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst folgende Schritte:

Synthese von Biotinylhexanediamin: Biotin wird mit 1,6-Diaminohexan umgesetzt, um Biotinylhexanediamin zu bilden.

Iodoacetylierung: Das Biotinylhexanediamin wird dann mit Iodessigsäure oder ihren Derivaten umgesetzt, um die Iodoacetylgruppe einzuführen.

Analyse Chemischer Reaktionen

Reaktionstypen

Iodoacetyl-LC-Biotin unterliegt hauptsächlich nukleophilen Substitutionsreaktionen mit Sulfhydryl-Gruppen (-SH) an Proteinen und anderen Molekülen. Diese Reaktion bildet eine stabile Thioetherbindung .

Häufige Reagenzien und Bedingungen

Reagenzien: this compound, DMSO oder DMF (zur Auflösung), Tris- oder Boratpuffer (pH 7,5 bis 8,5).

Bedingungen: Die Reaktion wird typischerweise im Dunkeln bei Raumtemperatur durchgeführt, um einen Abbau der Iodoacetylgruppe zu verhindern

Hauptprodukte

Das Hauptprodukt der Reaktion zwischen this compound und einem Protein, das Sulfhydryl-Gruppen enthält, ist ein biotinyliertes Protein mit einer stabilen Thioetherbindung .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Protein Biotinylation

- N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine is primarily used for biotinylating proteins containing free thiol groups. This application is crucial for studying protein interactions and dynamics within cellular environments.

-

Affinity Purification

- The compound enables the purification of biotinylated proteins through streptavidin affinity chromatography, allowing researchers to isolate specific proteins from complex mixtures.

-

Microarray Technology

- It is instrumental in protein microarray applications, where biotinylated proteins can be immobilized on surfaces for high-throughput analysis of protein interactions and functions.

-

Immunoassays

- The compound enhances the sensitivity of immunoassays by enabling the detection of target proteins through the strong avidin-biotin interaction.

-

Intracellular Labeling

- Due to its membrane permeability, N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine can be used for intracellular labeling of proteins, facilitating studies on protein localization and dynamics within cells.

Case Study 1: Protein Dynamics Analysis

A study utilized N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine to label cysteine-containing proteins in mammalian cells. The researchers observed enhanced detection sensitivity in protein interactions using streptavidin-conjugated detection methods. This study highlighted the reagent's effectiveness in studying real-time protein dynamics within live cells.

Case Study 2: Development of Protein Microarrays

In another research project, the compound was employed to create a protein microarray platform for analyzing protein-protein interactions in cancer research. The biotinylation facilitated the immobilization of various oncogenic proteins on microarray surfaces, allowing for comprehensive interaction mapping that could lead to potential therapeutic targets.

Wirkmechanismus

Iodoacetyl-LC-biotin exerts its effects by reacting with sulfhydryl groups on proteins and other molecules. The iodoacetyl group undergoes nucleophilic substitution with the thiol group, resulting in the formation of a stable thioether bond. This reaction is specific and irreversible, making it a reliable method for biotinylation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Properties of Selected Biotinylation Reagents

Key Observations :

Reactivity Specificity :

- The iodoacetyl group in the target compound enables thiol-selective labeling, unlike amine-reactive reagents (e.g., Biotin-C6-amine) . This reduces off-target binding in cysteine-rich environments.

- Comparatively, DBCO-based reagents (e.g., Biotin-PEG₃-S-S-DBCO) utilize strain-promoted click chemistry for azide conjugation, offering orthogonal reactivity .

Spacer Length and Solubility: The 1,6-hexanediamine spacer provides a balance between solubility (due to hydrophilic amines) and steric flexibility, outperforming shorter ethylenediamine (C2) spacers in adsorption capacity .

Stability and Regeneration :

- The target compound’s iodoacetyl group forms stable thioether bonds, whereas disulfide-linked reagents (e.g., Biotin-PEG₃-S-S-DBCO) allow reversible conjugation under reducing conditions .

Table 2: Adsorption and Binding Efficiency

- Environmental Applications : 1,6-hexanediamine-modified adsorbents (e.g., AF-MCTS) exhibit superior Cr(VI) removal (200 mg/g) compared to ethylenediamine analogs (120 mg/g), attributed to higher amine density and pore accessibility .

- Biomedical Applications : The target compound’s hexanediamine spacer enhances solubility in biological buffers, critical for in vivo stability, while shorter spacers (e.g., C2) may aggregate .

Biologische Aktivität

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine, also known as N-iodoacetyl-N'-biotinylhexylenediamine, is a specialized biotinylation reagent extensively utilized in biochemical research. This compound is characterized by its ability to form stable covalent bonds with biomolecules, particularly proteins, through the reaction of its iodoacetyl group with sulfhydryl (-SH) groups present in the target molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine has the following chemical properties:

- Molecular Formula : C18H31IN4O3S

- Molecular Weight : 510.43 g/mol

- Appearance : White to off-white solid

- Solubility : Insoluble in water; soluble in DMSO or DMF with gentle warming

The mechanism of action involves the nucleophilic attack of thiol groups on the electrophilic carbon of the iodoacetyl moiety, resulting in the formation of a stable thioether bond. This reaction is irreversible and occurs optimally at a pH range of 7.5 to 8.5 . The structure includes a hexylenediamine spacer that enhances membrane permeability, facilitating intracellular labeling of proteins.

Applications in Biochemical Research

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine serves multiple functions in various research applications:

- Bioconjugation : It is primarily used for biotinylating proteins, enabling their subsequent isolation and purification using streptavidin or avidin conjugates due to the strong affinity between biotin and these proteins.

- Protein Microarrays : The compound is instrumental in creating protein microarrays where specific protein interactions can be studied .

- Immunoassays : Enhances detection sensitivity in assays by allowing for specific labeling and purification of target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine:

- Protein Labeling Efficiency : Research demonstrated that this compound effectively labels proteins containing free thiol groups. The stability of the formed thioether bonds allows for reliable tracking of protein dynamics within cellular environments .

- Intracellular Studies : A study highlighted its use in intracellular labeling, where it facilitated investigations into protein localization and interactions within living cells. The membrane-impermeable nature of the compound was noted as a significant advantage for such applications .

- Comparative Analysis with Other Reagents : In comparative studies with other biotinylation reagents, N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine showed superior performance in terms of labeling efficiency and stability of the resultant bioconjugates .

Summary Table of Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H31IN4O3S |

| Molecular Weight | 510.43 g/mol |

| Solubility | Insoluble in water; soluble in DMSO/DMF |

| Reaction Type | Forms stable thioether bonds with thiols |

| Optimal pH for Reaction | 7.5 - 8.5 |

| Primary Applications | Bioconjugation, protein microarrays, immunoassays |

Q & A

Q. What are the primary applications of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine in protein modification studies?

This compound is widely used for site-specific biotinylation of cysteine residues in proteins. The iodoacetyl group reacts selectively with thiol (-SH) groups under mild conditions (pH 7–8, room temperature), enabling covalent attachment of biotin. Applications include:

- Affinity capture : Biotin-streptavidin interaction facilitates pull-down assays or surface immobilization for SPR/ELISA .

- Molecular probes : Enables tracking of protein localization via fluorescent streptavidin conjugates .

- Drug delivery systems : Biotinylation of targeting ligands for avidin-mediated delivery .

Q. How does the structure of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine contribute to its function as a bioconjugation reagent?

- Biotin moiety : Provides high-affinity binding to streptavidin/avidin (Kd ≈ 10⁻¹⁵ M) for downstream detection or purification .

- Iodoacetyl group : Reacts specifically with cysteine thiols via alkylation, ensuring site-specific labeling .

- 1,6-Hexanediamine spacer : Enhances solubility in aqueous buffers and reduces steric hindrance between the target protein and streptavidin .

Q. What is the recommended protocol for conjugating N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine to cysteine-containing proteins?

- Step 1 : Reduce disulfide bonds in the protein using TCEP or DTT (1–5 mM, 30 min, room temperature).

- Step 2 : Dialyze into a thiol-free buffer (e.g., PBS, pH 7.4).

- Step 3 : Incubate the protein with a 5–10 molar excess of the reagent (1–2 h, 25°C, protected from light).

- Step 4 : Quench unreacted iodoacetyl groups with β-mercaptoethanol (10 mM, 15 min) and purify via size-exclusion chromatography .

Advanced Research Questions

Q. What experimental parameters should be optimized when using N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine for site-specific protein labeling?

- pH : Optimal reactivity occurs at pH 7–8; lower pH reduces thiol deprotonation, slowing the reaction .

- Temperature : Higher temperatures (e.g., 37°C) accelerate labeling but may denature heat-sensitive proteins.

- Molar ratio : Excess reagent (10:1) ensures complete labeling but may require optimization to avoid over-modification .

- Reaction time : Monitor labeling efficiency via mass spectrometry or streptavidin blotting at intervals (15–120 min) .

Q. How can researchers validate the efficiency of biotinylation using N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine in complex biological samples?

- Streptavidin-HRP Western blot : Detects biotinylated proteins in lysates .

- LC-MS/MS : Identifies modified cysteine residues and quantifies labeling efficiency .

- Competitive ELISA : Measures biotin accessibility by comparing signals with free biotin .

Q. What are the common sources of variability in biotinylation efficiency, and how can they be mitigated?

- Protein conformation : Buried cysteine residues may require partial denaturation (e.g., 0.1% SDS) for accessibility .

- Reducing agents : Residual TCEP/DTT can quench iodoacetyl reactivity; ensure thorough dialysis .

- Reagent stability : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis of the iodoacetyl group .

Q. How to resolve discrepancies in biotinylation levels across different protein substrates?

- Cysteine accessibility : Use computational tools (e.g., PyMOL) to predict solvent-exposed thiols.

- Alternative labeling sites : Introduce surface-exposed cysteine residues via mutagenesis .

- Competitive assays : Compare labeling in the presence/absence of thiol-blocking agents (e.g., N-ethylmaleimide) .

Q. What analytical techniques are most effective for quantifying incorporation of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine?

- HPLC with UV/Vis detection : Separates labeled/unlabeled protein and quantifies biotinylation via peak integration .

- Ellman’s assay : Measures free thiols pre-/post-labeling to calculate reaction efficiency .

- MALDI-TOF MS : Detects mass shifts (+510.43 Da per modification) to confirm stoichiometry .

Data Contradiction Analysis

Example : Conflicting reports on optimal pH for iodoacetyl-thiol reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.